molecular formula C25H19F3N2O B2601418 4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 866137-73-7

4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2601418
CAS No.: 866137-73-7
M. Wt: 420.435
InChI Key: DRGLBNMEDWQLOR-UHFFFAOYSA-N
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Description

4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a complex organic compound that features a pyrroloquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of 4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is unique due to its combination of a pyrroloquinoline core with a trifluoromethyl group and a phenoxy group.

Properties

IUPAC Name

4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O/c1-16-20-14-15-30(18-12-10-17(11-13-18)25(26,27)28)24(20)21-8-5-9-22(23(21)29-16)31-19-6-3-2-4-7-19/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGLBNMEDWQLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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